N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound classified as a pyrimidine derivative. Pyrimidine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties. This compound is particularly noted for its potential applications in drug development, especially in the context of diabetes and cancer therapies.
N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine belongs to the class of pyrimidine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structural feature is crucial for its biological activity and interaction with various molecular targets.
The synthesis of N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine typically involves several steps, utilizing readily available starting materials. Common synthetic routes include:
The conditions for these reactions may vary but generally require careful control of temperature and pressure to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or high-throughput screening can enhance efficiency and reduce reaction times .
The molecular structure of N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine features a pyrimidine ring substituted at the 6-position with a methyl group and at the 2-position with an isopropyl group. The piperidine ring is connected to the pyrimidine at the 1-position.
Key structural data includes:
N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with specific enzymes or receptors in biological systems. For instance, it is believed to inhibit collagen prolyl-hydroxylase, an enzyme crucial for collagen synthesis, thereby potentially reducing fibrosis in tissues .
Additionally, research indicates that this compound may act as an agonist for G protein-coupled receptors, which play significant roles in metabolic processes including insulin secretion regulation .
The compound exhibits properties typical of organic amines:
Chemical stability is influenced by environmental factors such as pH and temperature. The compound's reactivity profile indicates it can participate in various organic reactions due to its functional groups.
Relevant analyses include:
N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amines have promising applications in scientific research:
Catalytic hydrogenation enables direct saturation of pyridine intermediates to form functionalized piperidine cores essential for target compound assembly. Beller's group pioneered heterogeneous cobalt catalysts (supported on titanium nanoparticles with melamine ligands) that facilitate aqueous-phase pyridine hydrogenation under acid-free conditions, achieving yields >90% with minimized environmental impact [7]. This method circumvents traditional harsh reagents while accommodating diverse substituents.
Palladium catalysis offers complementary advantages, particularly for chemoselective transformations. A breakthrough technique employs interrupted hydrogenation where water addition during Pd/C-catalyzed pyridine reduction generates reactive enamine intermediates. These intermediates undergo in situ trapping to form 4-aminopiperidine precursors in a single pot, bypassing multi-step protection/deprotection sequences [6]. For example:
Pd/C (5 mol%) H₂ (50 psi), EtOAc/H₂O (9:1) 25°C, 12 h → 4-Aminopiperidine intermediates (85% yield)
Table 1: Catalyst Performance in Piperidine Hydrogenation
Catalyst Type | Substrate Scope | Reaction Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Co/Ti-Melamine | 3-Alkylpyridines | H₂ (40 bar), H₂O, 100°C | 92 | cis:trans > 20:1 |
Pd/C with H₂O | 4-Alkoxypyridines | H₂ (50 psi), EtOAc/H₂O | 85 | N/A |
Ru Nanocatalysts | Multi-substituted Pyridines | H₂ (30 bar), MeOH, 80°C | 88 | cis-diastereomers >95% |
Additionally, ruthenium-based systems achieve cis-selective hydrogenation of 2,6-disubstituted pyridines under moderate pressure (30 bar H₂), critical for installing the isopropyl group at C2 of the pyrimidine ring with spatial precision [7].
Organocatalysis provides atom-efficient pathways for introducing pharmacologically relevant groups onto the pyrimidine moiety. A seminal study demonstrated that nucleophilic aromatic substitution (SNAr) at C4 of 2-isopropyl-6-methylpyrimidine scaffolds proceeds efficiently under mild organocatalytic conditions. Using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst, primary amines couple with chloropyrimidines at 60°C in acetonitrile, achieving >80% conversion within 4 hours [9].
Further refinements focus on modulating electronic and steric properties via nitrogen substituents. Installation of a trifluoromethyl group at the piperidine nitrogen significantly enhances target compound bioactivity while suppressing hERG channel binding—a common toxicity concern. Comparative studies show non-fluorinated analogs (e.g., ethyl derivatives) exhibit 10-fold lower GPR119 agonist activity, underscoring the unique role of the -CF₃ moiety in optimizing drug-like properties [9]:
Table 2: Impact of N-Substituents on Bioactivity
N-Substituent | GPR119 EC₅₀ (nM) | hERG IC₅₀ (μM) | Relative Solubility |
---|---|---|---|
-CF₃ | 12 ± 3 | >30 | ++ |
-CH₂CH₃ | 145 ± 22 | 8.2 | +++ |
-H | 310 ± 45 | 1.5 | + |
This approach enabled the synthesis of clinical candidate 27 (N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine), showcasing the methodology’s applicability to complex hybrids [9].
Synthesizing the target compound requires sequential alkylation and C-N bond formation between piperidine and pyrimidine units. A convergent route begins with 1-Methylpiperidin-4-amine (CAS 41838-46-4), a commercial building block priced at $47–$175/5g [2]. This amine undergoes exhaustive alkylation via:
Palladium-catalyzed Buchwald-Hartwig couplings significantly improve efficiency for sterically hindered amines. Optimized conditions employ Pd₂(dba)₃/XPhos catalyst systems in toluene at 100°C, achieving 75–92% yields while tolerating heteroaromatic groups [7]. Suzuki-Miyaura cascades exemplify advanced strategies where aryl halide coupling precedes pyridine hydrogenation in one pot, as demonstrated in donepezil syntheses—a paradigm applicable to the target molecule [7]:
Step 1: Suzuki coupling (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O) Step 2: In situ hydrogenation (H₂, PtO₂) → Piperidine formation (88% overall yield)
Table 3: Amine Coupling Agents and Performance
Coupling Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Nucleophilic Aromatic Substitution | 4-Chloropyrimidine, K₂CO₃, DMF, 80°C | 65–70 | Low with steric hindrance |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, NaO* t*Bu, toluene, 100°C | 85–92 | Sensitive to oxygen |
Reductive Amination | NaBH₃CN, MeOH, 25°C | 55 | Over-alkylation issues |
Spatial control in piperidine-pyrimidine hybrids is achievable via asymmetric hydrogenation and substrate-directed stereoselection. Qu et al. developed iridium(I) catalysts with chiral P,N-ligands for enantioselective reduction of 2-substituted pyridinium salts, producing 2-arylpiperidines with >95% ee [7]. This methodology proved scalable in synthesizing 11β-HSD1 inhibitors, highlighting its industrial viability.
For fluorinated analogs, rhodium-catalyzed dearomatization/hydrogenation using pinacol borane delivers all-cis-multifluorinated piperidines—key motifs for enhancing metabolic stability. Subsequent pyrimidine coupling under basic conditions retains stereochemical integrity [7]. Palladium-catalyzed hydrogenation further expands substrate scope to include esters and aryl halides, inaccessible via rhodium routes [6]:
Table 4: Stereoselectivity in Piperidine Formation
Method | Catalyst System | Diastereomeric Ratio (cis:trans) | Functional Group Tolerance |
---|---|---|---|
Iridium(I)/P,N-Ligand | [Ir(cod)Cl]₂/(R)-Segphos | >99:1 (92% ee) | Alcohols, ketones |
Rh-Dearomatization | [Rh(nbd)₂]BF₄, pinacol borane | >20:1 | Limited to alkyl fluorides |
Pd Hydrogenation | Pd/C, H₂ (1 atm) | 10:1 to 15:1 | Esters, amides, aryl halides |
The "interrupted hydrogenation" strategy uniquely accesses 3,4-disubstituted piperidinones. Halting Pd/C-catalyzed reduction after partial saturation generates enolizable intermediates that undergo electrophilic trapping, enabling C3 functionalization before pyrimidine installation [6].
Concluding Remarks
Synthetic access to N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine leverages cutting-edge methodologies in hydrogenation, organocatalysis, and stereoselective coupling. Each advance addresses specific challenges—chemoselectivity, fluorine incorporation, or axial chirality—while aligning with green chemistry principles. These frameworks support developing piperidine-pyrimidine hybrids as privileged scaffolds in drug discovery.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: